1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile
Description
1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile is a cyclopropane derivative featuring a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring and a nitrile (-CN) group attached to the cyclopropane core. The trifluoromethoxy group is a strong electron-withdrawing moiety, which enhances the compound’s metabolic stability and influences its electronic properties. Cyclopropane rings are known for their strain-induced reactivity, making such compounds valuable intermediates in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-9-3-1-2-8(6-9)10(7-15)4-5-10/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENIAMBYUGNOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197094 | |
| Record name | Cyclopropanecarbonitrile, 1-[3-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260653-10-8 | |
| Record name | Cyclopropanecarbonitrile, 1-[3-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260653-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarbonitrile, 1-[3-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile typically involves the following steps:
Chemical Reactions Analysis
1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.
Major Products: Major products formed from these reactions include carboxylic acids, amines, and substituted phenyl derivatives.
Scientific Research Applications
1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and selectivity, while the cyclopropane ring provides structural rigidity . The compound may modulate specific biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Insight : The meta-substituted trifluoromethoxy group in the target compound offers distinct electronic effects compared to para-substituted analogs. The -OCF₃ group’s electronegativity enhances resistance to oxidative degradation compared to -Cl or -OCF₂H .
Aromatic Ring Modifications
However, the phenyl-based target compound may exhibit superior membrane permeability in biological systems .
Molecular Weight and Physicochemical Properties
Key Insight : The higher molecular weight and LogP of the target compound suggest increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to smaller analogs like the chloro-substituted derivative .
Biological Activity
1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile, with the molecular formula and a molecular weight of 227.18 g/mol, is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.
Pharmacological Properties
The compound has been investigated for various biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. Its trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Table 1: Summary of Biological Activities
The biological activity of 1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound has shown efficacy in reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for managing conditions like asthma and chronic obstructive pulmonary disease (COPD) by mitigating airway inflammation .
- Induction of Apoptosis : In cancer research, the compound has demonstrated the ability to induce apoptosis in various cancer cell lines. This effect is likely mediated through the modulation of cell cycle-related proteins and pathways .
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
Several studies have highlighted the potential applications of 1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile.
- Asthma Model in Guinea Pigs : In a controlled study, the compound was administered to guinea pigs subjected to allergen exposure. It significantly reduced bronchial eosinophilia and improved airway function, demonstrating its potential as a bronchodilator .
- Cancer Cell Lines : Research involving breast cancer cell lines (MDA-MB-231) indicated that treatment with this compound led to reduced cell viability and increased apoptosis markers. The mechanism involved alterations in cyclin-dependent kinase activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
